molecular formula C6H5ClN4O2 B6242701 3-azidopyridine-2-carboxylic acid hydrochloride CAS No. 2378502-59-9

3-azidopyridine-2-carboxylic acid hydrochloride

Cat. No.: B6242701
CAS No.: 2378502-59-9
M. Wt: 200.6
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Description

3-azidopyridine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of azido-substituted pyridines This compound is characterized by the presence of an azido group (-N₃) attached to the pyridine ring, specifically at the third position, and a carboxylic acid group at the second position The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azidopyridine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-2-carboxylic acid as the starting material.

    Azidation: The introduction of the azido group is achieved through a nucleophilic substitution reaction. Pyridine-2-carboxylic acid is first converted to its corresponding halide (e.g., 3-chloropyridine-2-carboxylic acid) using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Azide Formation: The halide is then treated with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN) to form 3-azidopyridine-2-carboxylic acid.

    Hydrochloride Formation: Finally, the azido compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety, especially when handling hazardous reagents like sodium azide.

Chemical Reactions Analysis

Types of Reactions

3-azidopyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted pyridines.

    Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or CH₃CN.

    Reduction: Hydrogen gas (H₂) with Pd/C or LiAlH₄.

    Cycloaddition: Copper(I) catalysts (CuSO₄ and sodium ascorbate) for Huisgen cycloaddition.

Major Products

    Substitution: Various substituted pyridines.

    Reduction: 3-aminopyridine-2-carboxylic acid.

    Cycloaddition: 1,2,3-triazole derivatives.

Scientific Research Applications

3-azidopyridine-2-carboxylic acid hydrochloride has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: It is employed in the synthesis of functional materials, such as polymers and dendrimers, due to its ability to undergo click chemistry reactions.

    Bioconjugation: The azido group allows for bioconjugation with biomolecules, facilitating the study of biological processes and the development of diagnostic tools.

Mechanism of Action

The mechanism of action of 3-azidopyridine-2-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor agonist/antagonist. The azido group can be converted to a reactive intermediate, such as a nitrene, which can form covalent bonds with target biomolecules. This covalent modification can alter the function of the target, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    3-aminopyridine-2-carboxylic acid: Similar structure but with an amino group instead of an azido group.

    2-azidopyridine-3-carboxylic acid: Isomer with the azido and carboxylic acid groups swapped.

    3-azidopyridine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the fourth position.

Uniqueness

3-azidopyridine-2-carboxylic acid hydrochloride is unique due to the specific positioning of the azido and carboxylic acid groups, which imparts distinct reactivity and properties. The azido group at the third position allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry and a useful tool in various research applications.

Properties

CAS No.

2378502-59-9

Molecular Formula

C6H5ClN4O2

Molecular Weight

200.6

Purity

95

Origin of Product

United States

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